N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine
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Overview
Description
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons and produce antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine typically involves the following steps:
Starting Materials: Guanosine and 4-(1-Methylethyl)phenoxyacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the guanosine and the phenoxyacetic acid.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or guanosine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound’s ability to induce type I interferons makes it valuable in studying immune responses and antiviral mechanisms.
Medicine: Its immunostimulatory activity has potential therapeutic applications in treating viral infections and enhancing vaccine efficacy.
Industry: It can be used in the development of antiviral drugs and immunomodulatory agents
Mechanism of Action
The mechanism of action of N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral responses. The compound binds to TLR7, triggering a signaling cascade that results in the production of interferons and other cytokines, enhancing the immune response .
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]adenosine: Another nucleoside analog with similar immunostimulatory properties.
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]cytidine: A cytidine analog with potential antiviral activity.
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]thymidine: A thymidine analog used in antiviral research
Uniqueness
N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine is unique due to its specific activation of TLR7 and its potent immunostimulatory effects. This makes it particularly valuable in research focused on immune modulation and antiviral therapies .
Properties
Molecular Formula |
C21H25N5O7 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31)/t13-,16?,17+,20-/m1/s1 |
InChI Key |
DOYGDDVATFVNQD-SYFIOPGFSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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